2-(butylsulfanyl)-8-(4-chlorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
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Overview
Description
2-(butylsulfanyl)-8-(4-chlorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a butylsulfanyl group, a chlorobenzenesulfonyl group, and a phenyl group attached to a triazaspirodecadiene core. The spiro structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various scientific studies.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
2-(butylsulfanyl)-8-(4-chlorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(butylsulfanyl)-8-(4-chlorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include:
2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene: Shares the spiro structure but lacks the butylsulfanyl and chlorobenzenesulfonyl groups.
2-(butylsulfanyl-methylsulfanylmethylidene)-4,5-dimethyl-1,3-dithiole: Contains a butylsulfanyl group but differs in the core structure.
2,6,10,10-tetramethyl-1-oxaspiro[4.5]deca-3,6-diene: Another spiro compound with different substituents.
The uniqueness of 2-(butylsulfanyl)-8-(4-chlorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene lies in its specific combination of functional groups and the spiro structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-butylsulfanyl-8-(4-chlorophenyl)sulfonyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2S2/c1-2-3-17-30-22-21(18-7-5-4-6-8-18)25-23(26-22)13-15-27(16-14-23)31(28,29)20-11-9-19(24)10-12-20/h4-12H,2-3,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVVVMMSEQYSKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)N=C1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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